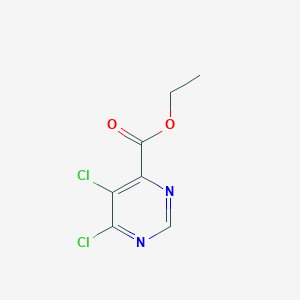
1-methyl-2,3-dihydro-1H-indol-4-amine
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-indol-4-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group at the nitrogen atom and an amine group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-indol-4-amine can be synthesized through several methods. One common approach involves the reduction of 1-methylindole-4-nitro using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of N-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions, followed by reduction of the resulting nitro compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitro precursor is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to yield the desired amine compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any nitro groups present in derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives such as 1-methyl-2,3-dihydro-1H-indol-4-nitro.
Reduction: Further reduced amine derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-indol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The indole ring system can interact with enzymes and receptors, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the dihydro and amine groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indol-4-amine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Indole-3-acetic acid: A plant hormone with a different functional group, leading to distinct biological activities.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its combination of a methyl group and an amine group at specific positions makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-methyl-2,3-dihydroindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKDTHCXJUSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-05-2 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)










![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)
